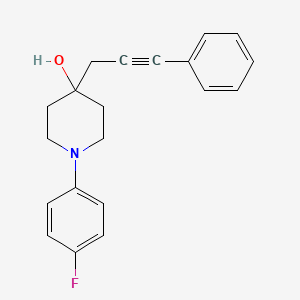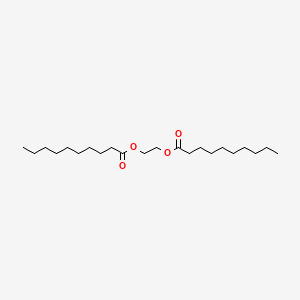
Methyl 3-bromopropionate-2,2,3,3-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromopropionate-2,2,3,3-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms makes it particularly useful in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-bromopropionate-2,2,3,3-d4 can be synthesized through the bromination of methyl propionate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromopropionate-2,2,3,3-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form methyl 3-propionate-2,2,3,3-d4 using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Methyl 3-hydroxypropionate-2,2,3,3-d4.
Reduction: Methyl 3-propionate-2,2,3,3-d4.
Oxidation: 3-bromopropionic acid-2,2,3,3-d4.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromopropionate-2,2,3,3-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study their pharmacokinetics and metabolic pathways.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of methyl 3-bromopropionate-2,2,3,3-d4 involves its interaction with specific molecular targets and pathways. The presence of the bromine atom allows it to participate in nucleophilic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This makes it a valuable tool in studying reaction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromopropionate-2,2,3,3-d4 can be compared with other similar compounds such as:
Methyl 3-bromopropionate: The non-deuterated version of the compound, which lacks the stability provided by deuterium atoms.
Methyl 2-bromopropionate: A structural isomer with the bromine atom at a different position, leading to different reactivity and applications.
Methyl 3-chloropropionate: A similar compound with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies in various scientific fields.
Eigenschaften
Molekularformel |
C4H7BrO2 |
|---|---|
Molekulargewicht |
171.03 g/mol |
IUPAC-Name |
methyl 3-bromo-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3/i2D2,3D2 |
InChI-Schlüssel |
KQEVIFKPZOGBMZ-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])Br |
Kanonische SMILES |
COC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)
![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)

![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)

![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)
![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)
![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)




